Comparative In Vitro Potency: Tilmicosin vs. Tildipirosin and Tulathromycin Against Key BRD Pathogens
In a direct head-to-head study, tilmicosin demonstrated an MIC of 4 μg/mL against M. haemolytica and 4 μg/mL against P. multocida, compared to tildipirosin (0.5 μg/mL and 1 μg/mL, respectively) and tulathromycin (2 μg/mL and 0.5 μg/mL, respectively) [1]. While tildipirosin and tulathromycin show superior in vitro potency, tilmicosin's MIC values remain well within the susceptible range (≤8 μg/mL) for these pathogens, and its clinical efficacy is supported by robust in vivo data .
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against M. haemolytica and P. multocida |
|---|---|
| Target Compound Data | MIC M. haemolytica: 4 μg/mL; MIC P. multocida: 4 μg/mL |
| Comparator Or Baseline | Tildipirosin: MIC M. haemolytica 0.5 μg/mL, MIC P. multocida 1 μg/mL; Tulathromycin: MIC M. haemolytica 2 μg/mL, MIC P. multocida 0.5 μg/mL |
| Quantified Difference | Tilmicosin is 8-fold less potent than tildipirosin against M. haemolytica and 4-fold less potent against P. multocida; 2-fold less potent than tulathromycin against M. haemolytica and 8-fold less potent against P. multocida. |
| Conditions | In vitro broth microdilution; susceptible strains M. haemolytica 11935 and P. multocida 4407 |
Why This Matters
These MIC data provide a direct potency comparison that informs selection when resistance or tolerance to newer analogs is suspected.
- [1] Andersen NM, et al. Inhibition of protein synthesis on the ribosome by tildipirosin compared with other veterinary macrolides. Antimicrob Agents Chemother. 2012;56(11):6033-6036. View Source
